Superior Selectivity Index in Anti-Tubercular Macrophage Model Versus In-Class Alkaloid
In a direct ex vivo comparison using human THP-1 macrophages infected with Mycobacterium tuberculosis H37Rv, Decarine (1) exhibited a vastly superior therapeutic window compared to the structurally related benzophenanthridine alkaloid 6-acetonyldihydronitidine (6). Decarine demonstrated potent antimycobacterial activity with an MIC of 1.6 μg/mL and remarkably low macrophage cytotoxicity (IC50 > 60 μg/mL), yielding a favorable selectivity index (SI) > 37.5 [1]. In stark contrast, 6-acetonyldihydronitidine was cytotoxic to macrophages at concentrations similar to its MIC (MIC 6.2–12.5 μg/mL; IC50 1.7 μg/mL), resulting in a poor SI < 0.27, indicating general mammalian cell toxicity [1]. Furthermore, Decarine reduced intracellular bacterial survival by nearly two log units at 6.2 μg/mL after 5 days of exposure [1].
| Evidence Dimension | Selectivity Index (SI = IC50,Macrophage / MIC,Mtb) in THP-1 macrophage model |
|---|---|
| Target Compound Data | MIC = 1.6 μg/mL; IC50 (Macrophage) > 60 μg/mL; SI > 37.5; 2-log reduction in CFU at 6.2 μg/mL |
| Comparator Or Baseline | 6-Acetonyldihydronitidine (6): MIC = 6.2–12.5 μg/mL; IC50 (Macrophage) = 1.7 μg/mL; SI < 0.27 |
| Quantified Difference | Decarine's SI is >139-fold greater than that of 6-acetonyldihydronitidine. |
| Conditions | THP-1 human macrophages infected with M. tuberculosis H37Rv; assessment 5 days post-drug exposure. |
Why This Matters
This evidence is critical for procurement decisions in anti-TB drug discovery, as it quantifies Decarine's unique combination of high target potency and minimal host cell toxicity, a profile absent in a direct in-class comparator.
- [1] Luo X, et al. Zanthoxylum capense constituents with antimycobacterial activity against Mycobacterium tuberculosis in vitro and ex vivo within human macrophages. J Ethnopharmacol. 2013;146(1):417-422. View Source
